molecular formula C18H16BrN3O2 B3481249 (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Cat. No.: B3481249
M. Wt: 386.2 g/mol
InChI Key: ZLCSINPKWBYDTM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a synthetic organic compound It features a pyrazolidine-3,5-dione core with a phenyl group and a bromo-dimethylaminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the bromo-dimethylaminophenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrazolidine-3,5-dione core.

    Substitution: The bromo group can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
  • (4Z)-4-{[3-CHLORO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
  • (4Z)-4-{[3-METHYL-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications. The presence of the bromo group, for example, may enhance its ability to participate in certain types of chemical reactions compared to its chloro or methyl analogs.

Properties

IUPAC Name

(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-21(2)16-9-8-12(11-15(16)19)10-14-17(23)20-22(18(14)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCSINPKWBYDTM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 3
Reactant of Route 3
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 4
Reactant of Route 4
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 5
Reactant of Route 5
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE
Reactant of Route 6
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.